Aakiqasfrghmarkk

描述

Aakiqasfrghmarkk is a synthetic peptide derived from the sequence of neurogranin, a naturally occurring protein kinase C substrate. This compound is known for its specificity as a protein kinase C substrate and has been utilized in various biochemical studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aakiqasfrghmarkk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Automation of the synthesis process can also enhance efficiency and reproducibility.

化学反应分析

Types of Reactions: Aakiqasfrghmarkk primarily undergoes phosphorylation reactions due to its role as a protein kinase C substrate. Phosphorylation involves the addition of a phosphate group to the peptide, typically at serine, threonine, or tyrosine residues.

Common Reagents and Conditions:

Reagents: Adenosine triphosphate (ATP) is the primary phosphate donor in phosphorylation reactions.

Conditions: Phosphorylation reactions are typically carried out in aqueous buffer solutions at physiological pH and temperature, in the presence of protein kinase C.

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be further analyzed to study its biochemical properties and interactions.

科学研究应用

The compound "Aakiqasfrghmarkk" appears to be a peptide sequence, specifically a neurogranin-derived peptide that has been studied in various scientific contexts, particularly in relation to kinase activity and protein interactions. This article explores its applications in scientific research, focusing on its role in cellular signaling, transcription regulation, and potential therapeutic implications.

Kinase Activity Assays

This compound has been employed as a substrate in kinase assays to identify and characterize the activity of specific kinases. For example:

- Neurogranin Phosphorylation : In studies involving neurogranin, this compound serves as a substrate to assess the phosphorylation by protein kinase C alpha (PRKCA). The phosphorylation at specific serine residues is crucial for neurogranin's function in synaptic signaling and plasticity .

- KiPIK Screening : The peptide has been included in KiPIK (Kinase Phosphorylation Identification Kit) screens to pinpoint direct kinases responsible for particular phosphorylation events. This method has revealed insights into kinase interactions and their roles in cellular signaling networks .

Transcription Factor Regulation

Research has demonstrated that this compound is involved in the regulation of transcription factors:

- ARX Homeodomain Transcription Factor : Studies have shown that ARX, a transcription factor, is phosphorylated at several sites when interacting with this compound. This modification is essential for its transcriptional activity, impacting gene expression related to pancreatic function .

Drug Repurposing and Therapeutic Insights

Recent investigations have explored the potential of this compound-related compounds in drug repurposing:

- Skin Aging Research : A study identified compounds with structural similarities to this compound that may have therapeutic effects on skin aging. These compounds were found to interact with various proteins involved in skin health, suggesting potential applications in dermatology .

Protein-Protein Interactions

The peptide's sequence has also been utilized to investigate protein-protein interactions:

- RACK1 Interaction Studies : this compound was used to explore its binding with RACK1 (Receptor for Activated C Kinase 1), which plays a significant role in modulating Src kinase activity. This interaction highlights the peptide's relevance in understanding signaling pathways involved in cell growth and differentiation .

Table: Summary of Key Studies Involving this compound

作用机制

Aakiqasfrghmarkk exerts its effects through its interaction with protein kinase C. The peptide is phosphorylated by protein kinase C, which alters its conformation and activity. This phosphorylation event can modulate downstream signaling pathways, influencing various cellular processes such as growth, differentiation, and apoptosis .

相似化合物的比较

Neurogranin: The parent protein from which Aakiqasfrghmarkk is derived. It shares similar phosphorylation properties but is a larger protein.

Synapsin: Another protein kinase C substrate involved in synaptic vesicle regulation.

MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): A well-known protein kinase C substrate involved in cytoskeletal regulation.

Uniqueness: this compound is unique due to its specific sequence derived from neurogranin, which provides high specificity for protein kinase C. This makes it an excellent tool for studying protein kinase C-mediated phosphorylation without interference from other kinases .

生物活性

The compound Aakiqasfrghmarkk, also known as the neurogranin peptide (this compound), has garnered attention in various biological studies due to its role in kinase activity and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure and Composition

This compound is a peptide consisting of 15 amino acids. Its sequence is characterized by hydrophobic and basic residues, which are critical for its interaction with various proteins and enzymes. The hydrophobic nature of certain residues helps facilitate binding to target proteins, while the basic residues may play a role in electrostatic interactions.

Kinase Inhibition

One of the primary biological activities associated with this compound is its role as a substrate for protein kinases. Research indicates that this peptide can be phosphorylated by various kinases, including Protein Kinase C (PKC) and Src family kinases. The phosphorylation status of this compound influences downstream signaling pathways crucial for cellular functions such as growth, differentiation, and apoptosis.

- Table 1: Kinase Activity Inhibition by this compound

| Kinase Type | Effect on Activity | Reference |

|---|---|---|

| Protein Kinase C | Competitive inhibition | |

| Src Family Kinases | Inhibition observed |

Role in Cellular Signaling

This compound has been utilized in various assays to study its interaction with signaling pathways. For instance, it has been shown to modulate the activity of PKCδ, which is involved in keratinocyte differentiation. The presence of this peptide can enhance or inhibit the activity of PKCδ depending on the cellular context.

- Case Study: PKCδ Activation

In a study investigating the role of PKCδ in keratinocytes, this compound was used as a substrate to measure PKC activity. The results demonstrated that the phosphorylation of this peptide was essential for promoting involucrin gene expression, indicating its potential role in skin cell differentiation processes .

Phosphorylation Dynamics

The phosphorylation dynamics of this compound have been extensively studied. It has been reported that substitution mutations within the peptide can significantly alter its binding affinity and phosphorylation efficiency. For example, specific mutations led to a decrease in kinase activity by over 6000-fold due to increased Km values .

- Table 2: Impact of Mutations on Phosphorylation

属性

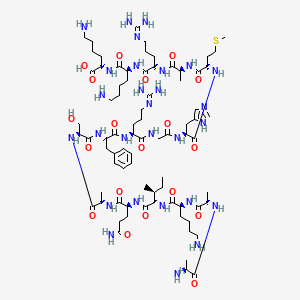

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H134N28O19S/c1-8-42(2)61(106-71(119)51(23-13-16-31-80)97-63(111)44(4)93-62(110)43(3)82)75(123)102-53(27-28-59(83)108)67(115)94-46(6)65(113)105-58(40-107)74(122)104-56(36-47-20-10-9-11-21-47)72(120)99-49(25-18-33-89-77(84)85)66(114)91-39-60(109)96-57(37-48-38-88-41-92-48)73(121)101-54(29-35-126-7)68(116)95-45(5)64(112)98-52(26-19-34-90-78(86)87)69(117)100-50(22-12-15-30-79)70(118)103-55(76(124)125)24-14-17-32-81/h9-11,20-21,38,41-46,49-58,61,107H,8,12-19,22-37,39-40,79-82H2,1-7H3,(H2,83,108)(H,88,92)(H,91,114)(H,93,110)(H,94,115)(H,95,116)(H,96,109)(H,97,111)(H,98,112)(H,99,120)(H,100,117)(H,101,121)(H,102,123)(H,103,118)(H,104,122)(H,105,113)(H,106,119)(H,124,125)(H4,84,85,89)(H4,86,87,90)/t42-,43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHHSUKHZKSIGY-IUUWKTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H134N28O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745573 | |

| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146554-17-8 | |

| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。